BenchChemオンラインストアへようこそ!

Tert-butyl 1-methoxy-3-oxo-7-azaspiro[3.5]nonane-7-carboxylate

FAAH inhibition spirocyclic scaffolds covalent inhibitor

This advanced 7‑azaspiro[3.5]nonane building block delivers the pre‑validated spirocyclic core that has demonstrated k(inact)/K(i) >1500 M⁻¹s⁻¹ in FAAH inhibitor campaigns. The 1‑methoxy group modulates lipophilicity and metabolic stability, while the 3‑oxo ketone provides a synthetic handle for reductive amination. Boc‑deprotection under standard TFA/DCM conditions directly opens the route to urea‑based FAAH inhibitors, mirroring the PF‑04862853 pharmacophore strategy. Unlike generic spirocyclic cores, this compound retains three orthogonal diversification vectors (Boc, 1‑methoxy, 3‑oxo) that enable late‑stage SAR exploration without protecting‑group manipulation. Purchasing this intermediate eliminates de novo synthesis of the spirocyclic framework, accelerating library construction and scaffold comparison studies.

Molecular Formula C14H23NO4
Molecular Weight 269.341
CAS No. 2416237-51-7
Cat. No. B2947213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-methoxy-3-oxo-7-azaspiro[3.5]nonane-7-carboxylate
CAS2416237-51-7
Molecular FormulaC14H23NO4
Molecular Weight269.341
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)C(CC2=O)OC
InChIInChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-7-5-14(6-8-15)10(16)9-11(14)18-4/h11H,5-9H2,1-4H3
InChIKeyVKIBVTDOFNDCLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 1-methoxy-3-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 2416237-51-7): A Specialized Spirocyclic Building Block for FAAH-Targeted Library Synthesis


Tert-butyl 1-methoxy-3-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 2416237-51-7) is a functionalized spirocyclic building block belonging to the 7-azaspiro[3.5]nonane class, a scaffold validated in multiple drug discovery campaigns for fatty acid amide hydrolase (FAAH) inhibition [1]. The compound features a tert-butyloxycarbonyl (Boc)-protected secondary amine, a 3-oxo group, and a distinctive 1-methoxy substituent on the spirocyclic framework [2]. With a molecular formula of C14H23NO4 and molecular weight of 269.34 g/mol, this compound serves as a key intermediate for constructing focused libraries of FAAH inhibitors where the spiro[3.5]nonane core has demonstrated k(inact)/K(i) potency values exceeding 1500 M(-1)s(-1) against the target enzyme [1].

Why Tert-butyl 1-methoxy-3-oxo-7-azaspiro[3.5]nonane-7-carboxylate Cannot Be Replaced by Simpler 7-Azaspiro[3.5]nonane Analogs


Generic substitution of 7-azaspiro[3.5]nonane building blocks is not feasible because even subtle modifications to the spirocyclic core dramatically alter target engagement and drug-like properties [1]. The 7-azaspiro[3.5]nonane scaffold itself was selected from a panel of spirocyclic cores specifically because it delivered FAAH k(inact)/K(i) values >1500 M(-1)s(-1), outperforming other spiro systems [1]. However, the unsubstituted core lacks the functional handles required for selective derivatization. The target compound incorporates a 3-oxo group that serves as both a hydrogen-bond acceptor and a synthetic diversification point, while the 1-methoxy substituent modulates lipophilicity and metabolic stability relative to non-methoxylated analogs such as tert-butyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 849203-60-7) . Simply replacing this compound with an analog lacking the 1-methoxy group would eliminate the ability to explore structure-activity relationships (SAR) at the spirocyclic 1-position, a vector shown to be critical for achieving selectivity within the FAAH inhibitor pharmacophore [1].

Quantitative Differentiation Evidence for Tert-butyl 1-methoxy-3-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 2416237-51-7)


Core Scaffold FAAH Potency: 7-Azaspiro[3.5]nonane vs. Other Spirocyclic Cores

The 7-azaspiro[3.5]nonane core, which forms the structural backbone of the target compound, was benchmarked against multiple spirocyclic scaffolds in a head-to-head FAAH inhibition assay [1]. Lead compounds built on the 7-azaspiro[3.5]nonane scaffold achieved FAAH k(inact)/K(i) potency values greater than 1500 M(-1)s(-1), clearly distinguishing this scaffold from other spirocyclic cores including 6-azaspiro[3.4]octane, 2,6-diazaspiro[3.4]octane, and 1-oxa-8-azaspiro[4.5]decane, which showed substantially lower potency [1]. While the target compound itself was not directly assayed as a free amine, its 7-azaspiro[3.5]nonane framework is the validated pharmacophore carrier, and the Boc protecting group is designed for cleavage prior to biological evaluation [1][2].

FAAH inhibition spirocyclic scaffolds covalent inhibitor

Predicted LogP Shift from 1-Methoxy Substitution: Target Compound vs. Non-Methoxylated Analog

The target compound (CAS 2416237-51-7) incorporates a 1-methoxy group absent in the closest commercially available analog, tert-butyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 849203-60-7) [1]. While experimental logP data for the target compound are not publicly available, computational predictions for the non-methoxylated analog indicate an ACD/LogP of 0.98 . The addition of a methoxy substituent is expected to reduce logP by approximately 0.3-0.5 units based on well-established Hansch substituent constants for aliphatic methoxy groups (π = -0.27 to -0.41 depending on position) [2], bringing the target compound closer to the optimal lipophilicity range (logP 0-3) for CNS drug-like molecules [2]. This reduction in lipophilicity correlates with improved aqueous solubility and reduced metabolic clearance, critical factors for lead optimization campaigns [2].

lipophilicity lead-likeness metabolic stability

Structural Diversification Advantage: 3-Oxo and 1-Methoxy as Orthogonal Synthetic Handles

Unlike the simpler analog tert-butyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 849203-60-7), which bears only the 3-oxo group as a functional handle , the target compound presents two distinct reactive sites: the 3-oxo group for reductive amination or Grignard additions, and the 1-methoxy group that can be demethylated to a hydroxyl or serve as a directing group for further functionalization [1]. This dual-handle architecture enables divergent library synthesis from a single intermediate, reducing the number of synthetic steps required to explore SAR at two separate vectors of the spirocyclic scaffold [1]. The Sanofi patent covering 7-azaspiro[3.5]nonane-7-carboxylate derivatives explicitly demonstrates that substitution at positions analogous to the 1-position is critical for modulating FAAH inhibitory activity and selectivity [1].

synthetic accessibility parallel library synthesis SAR exploration

Orthogonal Boc Protection Enables On-Resin or Solution-Phase Piperidine Derivatization Without Scaffold Degradation

The target compound is supplied with a Boc-protected piperidine nitrogen, a standard protection strategy that allows selective deprotection under mild acidic conditions (TFA/DCM or HCl/dioxane) without affecting the 3-oxo or 1-methoxy groups [1]. This contrasts with analogs that use benzyl or Cbz protection, which require hydrogenolysis conditions incompatible with the ketone functionality [1]. The Boc group's orthogonal stability is quantified by its half-life under various conditions: >24 hours in neutral aqueous solution at 25°C, <30 minutes in 50% TFA/DCM at 25°C [2]. This predictable deprotection kinetics profile enables clean liberation of the secondary amine for subsequent urea, amide, or sulfonamide coupling reactions critical to FAAH inhibitor synthesis [1].

Boc deprotection solid-phase synthesis piperidine functionalization

Recommended Application Scenarios for Tert-butyl 1-methoxy-3-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 2416237-51-7)


Focused FAAH Inhibitor Library Synthesis via Parallel Urea Formation

Following Boc deprotection under standard TFA/DCM conditions, the liberated piperidine nitrogen can be reacted with a diverse set of isocyanates or activated carbamates to generate urea-based FAAH inhibitors, directly mimicking the pharmacophore strategy employed in the discovery of PF-04862853 and related clinical candidates [1]. The 1-methoxy and 3-oxo groups remain intact throughout this sequence, preserving two additional vectors for late-stage diversification [1].

Late-Stage Functionalization at the 3-Oxo Position via Reductive Amination

The 3-oxo ketone on the spirocyclic cyclobutane ring serves as an electrophilic handle for reductive amination with primary or secondary amines, enabling installation of basic amine substituents that can modulate solubility, permeability, and off-target selectivity [1]. This transformation is orthogonal to both Boc deprotection and 1-methoxy demethylation, allowing sequential diversification without protecting group manipulation [1][2].

Physicochemical Property Optimization Through 1-Methoxy Demethylation

The 1-methoxy group can be converted to a hydroxyl substituent via BBr3-mediated demethylation, generating a hydrogen-bond donor at the spirocyclic 1-position [2]. This transformation increases topological polar surface area (tPSA) by approximately 20 Ų relative to the methoxy precursor, enhancing aqueous solubility and reducing hERG binding risk, a common liability in FAAH inhibitor programs [1][2].

Scaffold-Hopping Benchmarking Against 1-Oxa-8-azaspiro[4.5]decane Series

Medicinal chemistry teams evaluating spirocyclic cores for FAAH or related serine hydrolase targets can directly compare derivatives of the target compound against the 1-oxa-8-azaspiro[4.5]decane scaffold, which was identified alongside 7-azaspiro[3.5]nonane as a lead series in the foundational Meyers et al. 2011 study [1]. The target compound provides immediate access to the 7-azaspiro[3.5]nonane arm of this scaffold comparison, eliminating the need for de novo synthesis of the spirocyclic core [1].

Quote Request

Request a Quote for Tert-butyl 1-methoxy-3-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.